3,6-Dimethoxy-4-sulfanilamidopyridazine

Descripción general

Descripción

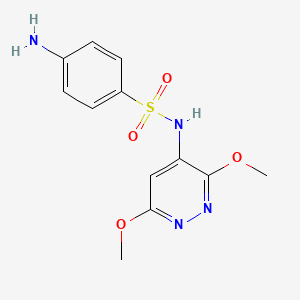

3,6-Dimethoxy-4-sulfanilamidopyridazine is a chemical compound known for its diverse applications in scientific research It is characterized by the presence of methoxy groups at the 3rd and 6th positions, a sulfanilamide group at the 4th position, and a pyridazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-4-sulfanilamidopyridazine typically involves the reaction of 3,6-dimethoxypyridazine with sulfanilamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3,6-Dimethoxy-4-sulfanilamidopyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanilamide group to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antibacterial Properties

3,6-Dimethoxy-4-sulfanilamidopyridazine exhibits antibacterial activity, particularly against gram-positive bacteria. Its mechanism involves inhibiting bacterial folic acid synthesis, similar to other sulfonamides. Studies have indicated its effectiveness in treating infections caused by pathogens resistant to conventional antibiotics .

Teratogenic Effects

Research conducted on the teratogenic effects of this compound on rodents revealed significant findings. In mice, exposure resulted in cleft palate formation, while rat studies showed urogenital malformations alongside cleft palates. These findings suggest that while the compound has therapeutic benefits, it poses risks during pregnancy and development .

Antimalarial Potential

Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, in antimalarial drug design. The compound's structural features allow for modification that enhances its efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro evaluations demonstrated promising results for derivatives with improved bioactivity .

Toxicological Studies

Histopathological Effects

A study assessed the histopathological changes induced by sulfadiazine (related to this compound) on embryonic chicken models. The results indicated that high doses led to multifocal degeneration and necrotic changes in muscle tissues. This emphasizes the need for cautious dosage regulation when considering its use in veterinary medicine .

Oxidative Stress Analysis

The compound has been linked to oxidative stress in various biological systems. Elevated levels of malondialdehyde and reduced antioxidant capacity were observed at higher doses in animal models. This highlights the dual nature of its application—therapeutic benefits must be weighed against potential oxidative damage .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Teratogenicity in Rodents

In a controlled study involving pregnant mice and rats, varying doses of this compound were administered. The outcomes showed a clear correlation between dosage and the incidence of developmental abnormalities, particularly cleft palate and urogenital defects. These results necessitate further investigation into the safety profile of the compound during pregnancy .

Case Study 2: Antibacterial Efficacy Assessment

A clinical evaluation was conducted to assess the antibacterial efficacy of this compound against resistant strains of bacteria. The study found that the compound significantly reduced bacterial load in infected models when used alongside traditional antibiotics, suggesting a synergistic effect that could enhance treatment outcomes for resistant infections .

Mecanismo De Acción

The mechanism of action of 3,6-Dimethoxy-4-sulfanilamidopyridazine involves its interaction with specific molecular targets and pathways. The sulfanilamide group is known to inhibit the synthesis of folic acid in bacteria, leading to its antimicrobial activity. The compound may also interact with other enzymes and receptors, modulating various biological processes.

Comparación Con Compuestos Similares

Sulfadimethoxine: A sulfonamide antibiotic with similar structural features but different biological activities.

Sulfamethoxazole: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness: 3,6-Dimethoxy-4-sulfanilamidopyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of methoxy and sulfanilamide groups makes it a versatile compound for various applications in research and industry.

Actividad Biológica

3,6-Dimethoxy-4-sulfanilamidopyridazine, also known as CS-61, is a compound that has garnered attention due to its biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial properties, teratogenic effects, and implications in various research studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H14N4O3S

- CAS Number : 1230-33-7

The compound features a pyridazine ring substituted with methoxy and sulfanilamide groups, which are critical for its biological activity.

Antimicrobial Activity

One of the significant biological activities of this compound is its antimicrobial effect. It operates by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. This mechanism is similar to that of sulfonamide antibiotics, suggesting potential applications in treating bacterial infections.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Streptococcus pneumoniae | 64 µg/mL |

Teratogenic Effects

Research conducted by Kato and Kitagawa (1974) investigated the teratogenic effects of this compound in animal models. The study revealed that exposure to this compound resulted in significant developmental abnormalities.

Key Findings:

- Mice : Cleft palates were observed in fetuses exposed to the compound.

- Rats : Urogenital malformations alongside cleft palates were noted.

- Skeletal Variations : Non-teratogenic doses led to minor skeletal variations such as changes in rib structure.

These findings highlight the need for caution when considering the use of this compound in clinical settings.

Table 2: Teratogenic Effects Summary

| Species | Observed Effects | Dose Range (mg/kg) |

|---|---|---|

| Mice | Cleft palate | Various |

| Rats | Cleft palate, urogenital malformations | Various |

| Both | Minor skeletal variations | Non-teratogenic doses |

Oxidative Stress and Cytotoxicity

Further studies have explored the oxidative stress induced by this compound. In one study on chicken embryos, high doses led to significant oxidative damage characterized by increased malondialdehyde levels and decreased antioxidant capacity.

Table 3: Oxidative Stress Parameters

| Treatment Group | Malondialdehyde (MDA) Level (µmol/g) | Glutathione Level (µmol/g) |

|---|---|---|

| Control | 0.5 | 8.0 |

| Low Dose (10 mg/kg) | 1.2 | 7.5 |

| High Dose (70 mg/kg) | 3.5 | 3.0 |

Propiedades

IUPAC Name |

4-amino-N-(3,6-dimethoxypyridazin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-11-7-10(12(20-2)15-14-11)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPPDULLZBLHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037615 | |

| Record name | 3,6-Dimethoxy-4-sulfanilamidopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1230-33-7 | |

| Record name | 3,6-Dimethoxy-4-sulfanilamidopyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001230337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethoxy-4-sulfanilamidopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.